N'-hydroxy-2-(4-methylphenyl)ethanimidamide
Description
N'-Hydroxy-2-(4-methylphenyl)ethanimidamide (CAS: 1312766-67-8), also known as n-Hydroxy-2-(p-tolyl)acetimidamide, is an amidoxime derivative with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.2 g/mol . It is synthesized via the reaction of (4-methylphenyl)acetonitrile with hydroxylamine hydrochloride and sodium carbonate in ethanol, yielding a waxy solid with applications in pharmaceutical intermediates, particularly for antibiotics and antitumor agents . Its structure features a methyl-substituted phenyl ring attached to an ethanimidamide backbone, which allows for hydrogen bonding and moderate lipophilicity due to the electron-donating methyl group .
Properties
IUPAC Name |
N'-hydroxy-2-(4-methylphenyl)ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMSCSXWLFGEGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-hydroxy-2-(4-methylphenyl)ethanimidamide typically involves the reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by the addition of acetic anhydride . The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-hydroxy-2-(4-methylphenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-hydroxy-2-(4-methylphenyl)ethanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(4-methylphenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Aromatic Ring
N’-Hydroxy-2-(4-methoxyphenyl)ethanimidamide (Compound 13)
- Structure : Methoxy (-OCH₃) substituent at the para position.
- Properties : Higher polarity compared to the methyl derivative due to the oxygen atom, enhancing solubility in polar solvents. Melting point: 111–112°C (vs. methyl derivative’s waxy solid state).
- Synthesis : 88% yield via hydroxylamine reaction with (4-methoxyphenyl)acetonitrile.
- Activity: Tested for cytotoxicity on E.
2-(4-Chlorophenyl)-N′-hydroxyethanimidamide (Compound 18)
- Structure : Chloro (-Cl) substituent at the para position.
- Properties : Electron-withdrawing Cl group increases reactivity in electrophilic substitutions. Synthesized in 58% yield, lower than the methyl analog, possibly due to steric or electronic effects .
N’-Hydroxy-2-(2-thienyl)ethanimidamide
- Structure : Thiophene ring replaces phenyl.
- Properties: Reduced aromaticity compared to benzene, lowering melting point (68–74°C) and altering electronic properties. Molecular weight: 156.21 g/mol (vs. 164.2 for methylphenyl analog). Used in organometallic reactions due to sulfur’s coordination capacity .
N’-Hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide
- Structure : Benzimidazole ring system.
- Properties : Enhanced resonance stabilization and metal-binding capabilities. The bicyclic structure increases planarity, favoring interactions with biological targets like enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
